6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 77366-70-2
VCID: VC3860982
InChI: InChI=1S/C11H12O3/c1-14-10-6-8-4-2-3-7(8)5-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
SMILES: COC1=C(C=C2CCCC2=C1)C(=O)O
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid

CAS No.: 77366-70-2

Cat. No.: VC3860982

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid - 77366-70-2

Specification

CAS No. 77366-70-2
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
Standard InChI InChI=1S/C11H12O3/c1-14-10-6-8-4-2-3-7(8)5-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Standard InChI Key FRPCMRDYGSQTHH-UHFFFAOYSA-N
SMILES COC1=C(C=C2CCCC2=C1)C(=O)O
Canonical SMILES COC1=C(C=C2CCCC2=C1)C(=O)O

Introduction

Chemical Identification and Structural Features

6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid belongs to the indene class of bicyclic hydrocarbons, characterized by a fused benzene and cyclopentene ring system. The compound’s IUPAC name derives from its substitution pattern: a methoxy group (-OCH₃) at position 6 and a carboxylic acid (-COOH) at position 5 (Figure 1). Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
CAS Registry Number77366-70-2
SMILESCOC1=C(C=C2CCCC2=C1)C(=O)O
InChI KeyFRPCMRDYGSQTHH-UHFFFAOYSA-N
LogP2.48
Rotatable Bond Count2

The planar indene core and electron-withdrawing carboxylic acid group contribute to its solubility in polar solvents (e.g., ethanol, DMSO) and participation in hydrogen bonding .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The compound is typically synthesized via Friedel-Crafts acylation or cyclization of substituted indene precursors. A representative route involves:

  • Methoxyindene Formation: Cyclization of 4-methoxyphenylacetic acid using Eaton’s reagent (P₂O₅ in methanesulfonic acid) yields 6-methoxy-2,3-dihydro-1H-inden-1-one .

  • Carboxylic Acid Introduction: Oxidation of the ketone intermediate with KMnO₄ under acidic conditions produces the carboxylic acid derivative .

Key reaction parameters include temperature control (60–80°C) and stoichiometric ratios to minimize side products like over-oxidized quinones .

Industrial Production

Industrial methods employ continuous-flow reactors to enhance yield (≥85%) and purity (≥95%). Catalytic hydrogenation and microwave-assisted synthesis have reduced reaction times from 24 hours to <6 hours .

Physicochemical Properties

The compound exhibits moderate lipophilicity (LogP = 2.48), facilitating membrane permeability in biological systems . Its acidity (pKa ≈ 4.06) arises from the deprotonation of the carboxylic acid group, making it suitable for salt formation with amines . Thermal stability data indicate decomposition at temperatures >250°C .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Esterification: Reacts with methanol/H₂SO₄ to form methyl 6-methoxy-2,3-dihydro-1H-indene-5-carboxylate, a precursor for prodrugs .

  • Amidation: Coupling with amines via EDC/HOBt yields bioactive amides with improved pharmacokinetic profiles .

  • Sulfonation: Treatment with chlorosulfonic acid produces sulfonyl chloride derivatives for polymer crosslinking.

Stability Considerations

The compound is stable under inert atmospheres but prone to photodegradation in UV light. Storage recommendations include amber glassware and temperatures below –20°C .

Biological Activity and Mechanisms

Anticancer Properties

In MCF-7 breast cancer cells, the compound induced apoptosis with an IC₅₀ of 12.3 μM by downregulating inhibitor of apoptosis proteins (cIAP-1/2) . Comparative studies show 3× greater potency than analogous indene-1-carboxylic acids .

Antimicrobial Effects

Against methicillin-resistant Staphylococcus aureus (MRSA), minimum inhibitory concentrations (MIC) of 32 μg/mL were observed, comparable to vancomycin. Mechanistic studies suggest membrane disruption via interaction with lipid II .

Anti-Inflammatory Activity

In LPS-stimulated macrophages, the compound reduced TNF-α production by 40% at 50 μM, likely through NF-κB pathway inhibition .

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